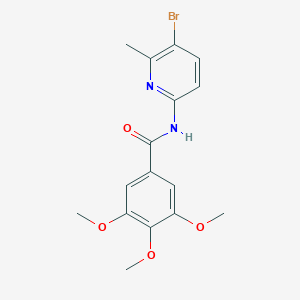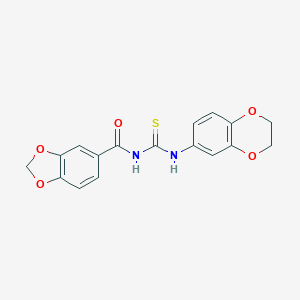![molecular formula C15H9F3N2O2 B278377 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide is a chemical compound that is widely used in scientific research. This compound is also known as CFTRinh-172, and it is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mechanism of Action
The mechanism of action of CFTRinh-172 involves the binding of the compound to a specific site on the CFTR chloride channel. This binding inhibits the opening of the channel, thereby reducing the transport of chloride ions across cell membranes. The exact mechanism of binding and inhibition is still under investigation, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CFTRinh-172 are primarily related to the inhibition of CFTR chloride channels. This inhibition can lead to changes in cell volume, ion transport, and fluid secretion. CFTRinh-172 has been shown to reduce the secretion of fluid in the airways of mice, which may have implications for the treatment of cystic fibrosis and other respiratory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFTRinh-172 is its potency and specificity for CFTR chloride channels. This makes it a valuable tool for studying the function of these channels in vitro and in vivo. However, there are also limitations to the use of CFTRinh-172 in lab experiments. For example, the compound may have off-target effects on other ion channels or transporters, which could complicate the interpretation of results. Additionally, the use of CFTRinh-172 in animal studies may not accurately reflect the effects of CFTR inhibition in humans.
Future Directions
There are several future directions for research on 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of focus is the development of more potent and selective inhibitors of CFTR chloride channels. Another area of interest is the investigation of the role of CFTR in other diseases, such as hypertension and diabetes. Additionally, the use of CFTRinh-172 in combination with other drugs may have synergistic effects on CFTR function and could lead to new therapeutic approaches for cystic fibrosis and other diseases.
Synthesis Methods
The synthesis of 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide involves the reaction of 4-cyanobenzoic acid with 2-(difluoromethoxy)aniline in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with 2-fluorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure 4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide.
Scientific Research Applications
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide is widely used in scientific research as a tool to study the function of CFTR chloride channels. CFTR is a protein that is responsible for the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to inhibit CFTR chloride channels in a dose-dependent manner, making it a valuable tool for studying the role of CFTR in cystic fibrosis and other diseases.
properties
Product Name |
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide |
|---|---|
Molecular Formula |
C15H9F3N2O2 |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C15H9F3N2O2/c16-11-7-9(8-19)5-6-10(11)14(21)20-12-3-1-2-4-13(12)22-15(17)18/h1-7,15H,(H,20,21) |
InChI Key |
FDUYZGCXMCHNFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)

![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)

